4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
4-Hydroxy-N-(2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with a unique structure that includes a quinoline core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like ethylene glycol and catalysts such as hydroxylamine hydrochloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-N-(2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine, sodium borohydride, and various oxidizing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with altered functional groups, while reduction can lead to the formation of reduced quinoline compounds .
Scientific Research Applications
4-Hydroxy-N-(2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocycles.
Biology: The compound’s potential biological activities make it a candidate for studies in cell biology and biochemistry.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been explored for its ability to inhibit extracellular signal-regulated kinases 1/2 (ERK1/2), which are involved in cell signaling pathways related to cancer . The compound’s structure allows it to bind to these kinases, thereby modulating their activity and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-N-(4-methoxyphenyl)benzamide
- 4-Hydroxy-N-(2-methoxy-5-methylphenyl)benzamide
- 4-Hydroxy-N-(4-methylphenyl)benzamide
Uniqueness
Compared to similar compounds, 4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide stands out due to its unique quinoline core and the specific substitution pattern on the phenyl ring.
Properties
Molecular Formula |
C18H16N2O4 |
---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C18H16N2O4/c1-20-13-9-5-3-7-11(13)16(21)15(18(20)23)17(22)19-12-8-4-6-10-14(12)24-2/h3-10,21H,1-2H3,(H,19,22) |
InChI Key |
ZZEDZJLZDINEES-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3OC)O |
Origin of Product |
United States |
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